molecular formula C22H22N2O5S2 B6560749 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide CAS No. 946282-96-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide

Cat. No. B6560749
CAS RN: 946282-96-8
M. Wt: 458.6 g/mol
InChI Key: BEVHMEUHPOWTKK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, is known to react with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide are bacterial cells , particularly Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . These bacteria are known to cause a variety of infections in humans, making them important targets for antibacterial agents.

Mode of Action

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide interacts with its bacterial targets by inducing the production of reactive oxygen species (ROS) . The increased ROS levels lead to oxidative stress within the bacterial cells, disrupting their normal functions and ultimately leading to cell death .

Biochemical Pathways

The compound’s action primarily affects the oxidative stress response pathways in bacteria . The overproduction of ROS can damage various cellular components, including proteins, lipids, and DNA, impairing essential biochemical pathways and inhibiting bacterial growth .

Result of Action

The result of the compound’s action is the bactericidal activity against S. aureus ATCC 29213 and MRSA ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in the treated bacterial cells, indicating significant cellular damage . The compound’s analogue demonstrated a broader spectrum of activity, with a minimum inhibitory concentration of 100 µg/mL against reference strains of S. aureus, Escherichia coli, and Pseudomonas aeruginosa .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-29-19-10-12-20(13-11-19)30(25,26)23-18-9-14-22-17(16-18)6-5-15-24(22)31(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHMEUHPOWTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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